c-ABL-IN-6

c-Abl inhibition Kinase assay HTRF

Procure c-ABL-IN-6 for Parkinson's disease research. This 1H-pyrrolo[2,3-b]pyridine-5-carboxamide inhibitor (IC50 16.6 nM) provides validated neuroprotective superiority over nilotinib in MPP+-induced SH-SY5Y models, with lower cytotoxicity. Its constrained scaffold offers a distinct chemical series for SAR studies. Direct comparison data against a clinically tested inhibitor is available.

Molecular Formula C27H21F3N6O2
Molecular Weight 518.5 g/mol
Cat. No. B12389740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-ABL-IN-6
Molecular FormulaC27H21F3N6O2
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C3=CN(N=C3)C)NC(=O)C4=CN=C5C(=C4)C=CN5
InChIInChI=1S/C27H21F3N6O2/c1-15-3-4-17(10-23(15)35-26(38)19-7-16-5-6-31-24(16)32-12-19)25(37)34-22-9-18(20-13-33-36(2)14-20)8-21(11-22)27(28,29)30/h3-14H,1-2H3,(H,31,32)(H,34,37)(H,35,38)
InChIKeyNFELFPPKXNAKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-ABL-IN-6 (Compound A6): A Conformationally Constrained c-Abl Inhibitor with Differentiated Neuroprotective Activity for Parkinson’s Disease Research


c-ABL-IN-6 (also known as compound A6) is a small molecule inhibitor of the Abelson tyrosine kinase (c-Abl). It features a distinctive 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold designed via a conformational constraint strategy [1]. The compound demonstrates an IC50 value of 16.6 nM against c-Abl in biochemical assays [2]. Its primary application context is in neurodegenerative disease research, particularly Parkinson's disease (PD) models, where it exhibits neuroprotective effects against MPP+-induced toxicity in SH-SY5Y cells [1].

Why Nilotinib and Other c-Abl Inhibitors Cannot Be Simply Substituted for c-ABL-IN-6 in Neurodegeneration-Focused Research


c-ABL-IN-6 is not a generic c-Abl inhibitor interchangeable with clinical candidates like nilotinib, imatinib, or ponatinib. Its value proposition rests on a differentiated profile in neuroprotection and cytotoxicity specifically optimized for Parkinson's disease models. While nilotinib, a second-generation c-Abl inhibitor, has been investigated in PD clinical trials, it failed to demonstrate significant motor/cognitive improvement and was associated with serious adverse reactions in 57% of patients at the 300 mg dose [1]. c-ABL-IN-6 was explicitly engineered to address these limitations: it exhibits superior neuroprotective efficacy and lower cytotoxicity compared to nilotinib in MPP+-induced SH-SY5Y neuronal cell models [1]. Furthermore, its conformationally constrained scaffold is distinct from the pyrimidine-based chemotypes of existing BCR-ABL inhibitors, potentially conferring different kinase selectivity and off-target profiles [1]. Substituting c-ABL-IN-6 with an off-the-shelf BCR-ABL inhibitor would forfeit these experimentally verified advantages in the neuroprotection context.

Quantitative Differentiation of c-ABL-IN-6: Head-to-Head Data vs. Nilotinib and In-Class Comparators


c-Abl Inhibitory Potency: c-ABL-IN-6 (IC50 16.6 nM) vs. Nilotinib and Lead Compound 9a

c-ABL-IN-6 (compound A6) demonstrates an IC50 value of 16.6 nM against c-Abl in a biochemical assay [1]. In the same study's HTRF (homogenous time-resolved fluorescence) assay, A6 exhibited 'superior inhibitory activity against c-Abl than nilotinib' [2]. While a precise numeric IC50 for nilotinib in this specific assay is not reported in the source, the qualitative superiority is explicitly stated. For internal comparison, the study's lead compound 9a showed an IC50 of 50.3 nM [2], indicating A6 provides approximately a 3-fold improvement in potency over the series' initial hit.

c-Abl inhibition Kinase assay HTRF

Neuroprotective Efficacy: c-ABL-IN-6 Outperforms Nilotinib in MPP+-Induced SH-SY5Y Neurotoxicity Model

In a cellular model of Parkinson's disease using SH-SY5Y neuroblastoma cells challenged with MPP+ (a mitochondrial complex I inhibitor), c-ABL-IN-6 displayed 'higher neuroprotective effects against SH-SY5Y cell death induced by MPP+' compared to nilotinib [1]. The source does not provide a numeric quantification (e.g., percentage protection or EC50 value), but the directional advantage is a core finding of the study.

Neuroprotection Parkinson's disease SH-SY5Y MPP+

Cytotoxicity Profile: c-ABL-IN-6 Demonstrates Lower Cytotoxicity Than Nilotinib in Neuronal Cells

Parallel to its neuroprotective assessment, c-ABL-IN-6 exhibited 'lower cytotoxicity than that of nilotinib' in the same SH-SY5Y cell system [1]. This finding is particularly salient given that nilotinib treatment in PD clinical trials was associated with serious adverse reactions in a majority of patients [1]. While exact cytotoxicity metrics (e.g., CC50, LD50) are not provided in the source, the explicit statement of improved cellular safety aligns with the compound's design objective of reducing toxicity relative to nilotinib [1].

Cytotoxicity Safety margin Neuronal cell viability

Structural Differentiation: Conformationally Constrained 1H-Pyrrolo[2,3-b]pyridine Scaffold Confers Unique Binding Mode

c-ABL-IN-6 incorporates a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, designed via a 'conformational constrained strategy' to replace the bipyridine ring present in earlier lead compound 9a [1]. Molecular modeling studies suggest that this scaffold contributes to high-affinity binding to the c-Abl pocket [1]. The conformational constraint approach is a deliberate medicinal chemistry tactic to pre-organize the inhibitor into a bioactive conformation, potentially enhancing potency and selectivity relative to more flexible analogs [1]. In contrast, nilotinib and other BCR-ABL inhibitors possess distinct chemotypes (e.g., pyrimidine-based scaffolds) and may exhibit different selectivity profiles [1].

Scaffold novelty Binding mode Conformational constraint Structure-based design

Optimal Research and Procurement Scenarios for c-ABL-IN-6 Based on Evidence-Based Differentiation


Parkinson's Disease (PD) Cellular Model Studies Requiring Superior Neuroprotection vs. Nilotinib

In MPP+-induced SH-SY5Y neurotoxicity assays, c-ABL-IN-6 provides enhanced rescue of neuronal viability compared to nilotinib [1]. Researchers aiming to replicate or extend PD cell model findings should procure c-ABL-IN-6 as the preferred c-Abl inhibitor tool compound, given its direct head-to-head superiority over the clinically investigated nilotinib in this specific disease-relevant context [1].

Studies Prioritizing Lower Neuronal Cytotoxicity in c-Abl Inhibition Experiments

When experimental protocols require sustained exposure of neuronal cultures to a c-Abl inhibitor, c-ABL-IN-6 offers a lower cytotoxicity profile relative to nilotinib [1]. This makes it suitable for long-term treatment studies or assays sensitive to compound-induced toxicity, where nilotinib's known adverse reaction profile (57% serious adverse events in PD trial [1]) could confound results.

Medicinal Chemistry Programs Aiming to Exploit Novel Conformationally Constrained c-Abl Inhibitor Scaffolds

The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core of c-ABL-IN-6 represents a departure from traditional pyrimidine-based BCR-ABL inhibitors [1]. Procurement is warranted for structure-activity relationship (SAR) explorations, scaffold hopping, or lead optimization efforts seeking to build upon a distinct chemical series with validated c-Abl potency and cellular efficacy [1].

Comparative Pharmacology Studies Benchmarking Next-Generation c-Abl Inhibitors Against Nilotinib

c-ABL-IN-6 is uniquely positioned as a comparator or reference compound in studies evaluating novel c-Abl inhibitors for neurodegeneration. Its direct experimental comparison against nilotinib in both biochemical and cellular assays [1] provides a benchmark dataset, allowing researchers to contextualize the performance of new chemical entities against a well-characterized, clinically tested c-Abl inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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